molecular formula C8H12F2O2 B2930002 (2R)-2-(3,3-Difluorocyclopentyl)propanoic acid CAS No. 2248216-22-8

(2R)-2-(3,3-Difluorocyclopentyl)propanoic acid

Cat. No.: B2930002
CAS No.: 2248216-22-8
M. Wt: 178.179
InChI Key: DULXDXYEPBHGPR-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,3-Difluorocyclopentyl)propanoic acid is a fluorinated organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene intermediates, which can participate in stereospecific [2 + 1]-cycloadditions with alkenes . The reaction conditions often include the use of palladium catalysts and specific ligands to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of (2R)-2-(3,3-Difluorocyclopentyl)propanoic acid may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,3-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluorinated ketones, alcohols, and substituted cyclopentyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2R)-2-(3,3-Difluorocyclopentyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(3,3-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(3,3-Difluorocyclopentyl)propanoic acid is unique due to its specific combination of a difluorinated cyclopentyl ring and a propanoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2R)-2-(3,3-difluorocyclopentyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULXDXYEPBHGPR-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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